Fmoc-5-Hydroxy-D-tryptophan

Description

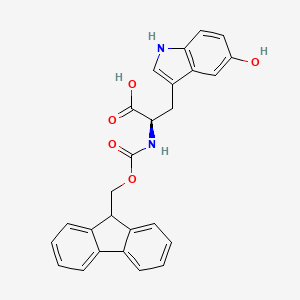

Structure

3D Structure

Properties

Molecular Formula |

C26H22N2O5 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m1/s1 |

InChI Key |

LORJESUTFPMFAV-XMMPIXPASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-5-Hydroxy-D-tryptophan

For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized amino acid derivatives is crucial. This guide provides a technical overview of Nα-Fmoc-5-hydroxy-D-tryptophan, a key building block in peptide synthesis, particularly for the incorporation of modified tryptophan residues into peptide chains.

Chemical Structure and Properties

Fmoc-5-Hydroxy-D-tryptophan is a derivative of the non-proteinogenic amino acid 5-hydroxy-D-tryptophan. The Nα-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and widely used in solid-phase peptide synthesis (SPPS). The presence of the hydroxyl group on the indole ring at the 5-position offers opportunities for further modification and can influence the biological activity of the resulting peptides.

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

| Parameter | Value | Reference/Note |

| Molecular Formula | C₂₆H₂₂N₂O₅ | [1] |

| Molecular Weight | 442.46 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from related compounds[2] |

| Melting Point | 168 - 183 °C | Data for Fmoc-5-fluoro-D-tryptophan[2] |

| Optical Rotation | [α] ২০/D +20 ± 2°, c=1 in DMF | Data for Fmoc-5-fluoro-D-tryptophan[2] |

| Synthesis Yield | ~40% | Reported for the L-isomer (Fmoc-5-hydroxy-L-tryptophan)[3] |

| Purity | ≥ 99.5% (Chiral HPLC) | Data for Fmoc-5-fluoro-D-tryptophan[2] |

Synthesis of this compound

The synthesis of this compound typically involves the protection of the α-amino group of 5-hydroxy-D-tryptophan with a fluorenylmethyloxycarbonyl (Fmoc) group. A common method employs the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the Fmoc donor in the presence of a base.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the Fmoc protection of 5-hydroxy-D-tryptophan, based on established methods for similar amino acids.[3][4]

Materials:

-

5-Hydroxy-D-tryptophan

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 5-hydroxy-D-tryptophan in a 10% aqueous solution of sodium bicarbonate or sodium carbonate in a reaction vessel. The mixture is stirred at room temperature until the amino acid is fully dissolved.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirred amino acid solution at room temperature over a period of 30-60 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with a dilute acid (e.g., 1M HCl).

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

-

A study on the L-isomer reported a yield of 40% for the purified Fmoc-5-hydroxy-L-tryptophan.[3]

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the structure, properties, and synthesis of this compound. The provided protocols and data, while drawing from related compounds in some instances due to a lack of specific public data for the D-isomer, offer a strong starting point for researchers in the field.

References

A Comprehensive Technical Guide to Fmoc-5-Hydroxy-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-5-Hydroxy-D-tryptophan, a key building block in peptide synthesis, particularly for the incorporation of modified amino acids. This document outlines its chemical properties, provides a detailed experimental protocol for its use, and explores the biological significance of the 5-hydroxy-D-tryptophan moiety.

Core Data Presentation

This compound is a derivative of the non-proteinogenic amino acid 5-Hydroxy-D-tryptophan, protected at the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1353018-32-2 | [1] |

| Molecular Formula | C₂₆H₂₂N₂O₅ | |

| Molecular Weight | 442.46 g/mol | |

| Appearance | White to off-white powder | Inferred from related compounds |

| Purity | >95% | [1] |

| Enantiomeric Excess (ee) | 99% | [1] |

Table 2: Comparative Data of Related Compounds

| Property | Fmoc-5-fluoro-D-tryptophan | Source |

| CAS Number | 1257852-79-1 | [2] |

| Molecular Formula | C₂₆H₂₁FN₂O₄ | [2] |

| Molecular Weight | 444.45 g/mol | [2] |

| Melting Point | 168 - 183 °C | [2] |

| Optical Rotation | [α]D²⁰ = +20 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | [2] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for the incorporation of this amino acid into a peptide chain.

Protocol: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin) in a reaction vessel.

- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

- Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

- Wash the resin thoroughly with DMF to remove residual piperidine.

2. Amino Acid Coupling:

- In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.

- Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, typically N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).

- Pre-activate the amino acid solution for 5-10 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

3. Fmoc Deprotection:

- After successful coupling, wash the resin with DMF.

- Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF as described in step 1.

- Wash the resin thoroughly with DMF.

4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

5. Cleavage and Deprotection:

- Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

- The cleavage time will vary depending on the peptide sequence and protecting groups used.

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge and wash the peptide pellet with cold ether to remove scavengers and byproducts.

6. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the final peptide by mass spectrometry to confirm its identity and purity.

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic building block, the 5-hydroxy-D-tryptophan (5-HTP) moiety it carries is of significant biological interest. 5-HTP is the immediate precursor to the neurotransmitter serotonin. The incorporation of 5-hydroxy-D-tryptophan into peptides can be a strategy to create analogs of bioactive peptides with altered properties or to develop novel therapeutic agents that target the serotonergic system.[3]

The metabolic pathway from tryptophan to serotonin is a critical signaling cascade in the central nervous system and the gut.[3][4] This pathway regulates mood, sleep, appetite, and other physiological processes.[5][6]

References

- 1. aralezbio-store.com [aralezbio-store.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. renuebyscience.com [renuebyscience.com]

- 5. 5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects) [healthline.com]

- 6. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

Fmoc-5-Hydroxy-D-tryptophan: A Technical Whitepaper on its Core Function and Putative Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fmoc-5-Hydroxy-D-tryptophan is a synthetic amino acid derivative primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS). Its core function lies in the introduction of a hydroxylated D-tryptophan residue into a peptide sequence, enabling the creation of novel peptides with modified properties. This document provides an in-depth technical guide on its established role in chemical synthesis and analyzes its putative biological mechanism of action based on the known activities of its constituent parts: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the 5-Hydroxy-D-tryptophan enantiomer. While direct pharmacological studies on this compound are not publicly available, this paper will extrapolate its likely biological inactivity by examining the metabolic fate of D-amino acids and the stability of the Fmoc group in biological systems.

Introduction

This compound is a derivative of the amino acid tryptophan, characterized by two key modifications: the presence of a hydroxyl group at the 5-position of the indole ring and the attachment of a 9-fluorenylmethoxycarbonyl (Fmoc) group to the alpha-amino group. The D-configuration of the chiral center further distinguishes it from its more common L-enantiomer. Its primary and well-established application is in the field of peptide chemistry, where it serves as a monomer for the synthesis of custom peptides. The hydroxyl group provides a site for further modification, potentially influencing the resulting peptide's solubility, stability, and biological activity.

Core Function: A Building Block in Peptide Synthesis

The "mechanism of action" of this compound in a laboratory setting is its function as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS).

The Role of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group for the alpha-amino functionality of the amino acid. Its purpose is to prevent unwanted self-polymerization and to ensure the sequential, controlled addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group remains stable during the coupling reaction but can be efficiently removed under mild basic conditions, typically with a solution of piperidine in an organic solvent, to allow for the next amino acid to be coupled.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc chemistry.

Analysis of Putative Biological Mechanism of Action

There is no direct evidence from published studies to suggest that this compound is designed for or possesses a direct biological mechanism of action. Its properties are those of a laboratory reagent. However, to provide a thorough analysis, we can infer its likely fate and activity in a biological system by examining its components.

A putative biological mechanism would require two key steps:

-

Cleavage of the Fmoc group to release the free amino acid.

-

Interaction of the resulting 5-Hydroxy-D-tryptophan with biological targets.

In Vivo Fate of the Fmoc Group

The Fmoc group is designed for cleavage under specific, non-physiological basic conditions (e.g., piperidine). There is no known enzymatic pathway in humans or common model organisms that is recognized to cleave the urethane bond of the Fmoc group. Therefore, it is highly probable that if administered in vivo, this compound would circulate as the intact molecule until excretion, without releasing 5-Hydroxy-D-tryptophan. The bulky, hydrophobic Fmoc group would significantly alter the molecule's properties, making it unlikely to be recognized by amino acid transporters or enzymes.

Biological Activity of 5-Hydroxy-D-tryptophan

Even if the Fmoc group were to be cleaved, the resulting 5-Hydroxy-D-tryptophan is the D-enantiomer of the well-known serotonin precursor, 5-Hydroxy-L-tryptophan (L-5-HTP).

-

Serotonin Synthesis Pathway: The biosynthesis of serotonin from tryptophan is a stereospecific process. The key enzymes involved, Tryptophan Hydroxylase and Aromatic L-amino acid decarboxylase, are specific for L-amino acids. Therefore, 5-Hydroxy-D-tryptophan is not a substrate for the synthesis of serotonin.

-

Reported Biological Data: Studies on D-5-Hydroxytryptophan have shown it to be largely biologically inactive when compared to its L-isomer. For instance, intraperitoneal administration of D-5-Hydroxytryptophan in mice showed no significant behavioral effects, in stark contrast to the dose-dependent behaviors induced by L-5-Hydroxytryptophan. While it has been reported to bind to serotonin (5-HT) sites, its affinity is in the micromolar range, indicating a very weak interaction.

The metabolic pathway of L-tryptophan to serotonin is well-established. The diagram below illustrates this pathway and highlights the inactive role of the D-isomer.

Technical Guide: Fmoc-5-Hydroxy-D-tryptophan in Peptide Synthesis and Biological Systems

This technical guide provides comprehensive information on the molecular properties, synthesis applications, and biological relevance of Fmoc-5-Hydroxy-D-tryptophan for researchers, scientists, and drug development professionals.

Core Compound Data

This compound is a derivative of the amino acid tryptophan, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This modification makes it a key building block in solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of custom peptides for research and therapeutic development.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₆H₂₂N₂O₅ |

| Molecular Weight | 442.46 g/mol |

| CAS Number | 1353018-32-2 |

| Appearance | White to off-white powder |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain during solid-phase peptide synthesis. Below is a detailed, representative protocol for Fmoc-based SPPS.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).

-

Swelling : Place the resin in a peptide synthesis vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes to ensure optimal reaction conditions.

Fmoc Deprotection

-

Piperidine Treatment : After swelling, drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Incubation : Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.

-

Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Amino Acid Coupling

This step describes the incorporation of this compound or any other Fmoc-protected amino acid into the peptide chain.

-

Activation : In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and an activating agent such as HBTU (2.9 equivalents) in DMF.

-

Base Addition : Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and mix for 1-2 minutes to activate the carboxylic acid group.[1]

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate the formation of the peptide bond.

-

Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

Iteration for Peptide Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.

Cleavage of the Peptide from the Resin

-

Final Deprotection : Perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying : Wash the resin with DMF, followed by dichloromethane (DCM), and dry the peptide-resin under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups. A common cocktail for Wang resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS) (e.g., 95:2.5:2.5 v/v/v).[2]

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature.[3][4]

-

Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation : Collect the precipitated peptide by centrifugation and wash with cold diethyl ether to remove scavengers. The purified peptide can then be lyophilized.

Visualized Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance: Serotonin Synthesis Pathway

The 5-hydroxy group on the indole ring of this compound is of significant biological interest as 5-Hydroxytryptophan (5-HTP) is the direct precursor to the neurotransmitter serotonin.[5][6] Peptides containing this modified amino acid could be designed to interact with components of the serotonergic system.

Caption: Biosynthetic pathway of serotonin from L-tryptophan.

References

Fmoc-5-Hydroxy-D-tryptophan: A Technical Guide to its Characteristics and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-5-Hydroxy-D-tryptophan, a key building block in peptide synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible resources, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and the relevant biological context of its unprotected form, 5-Hydroxy-D-tryptophan.

Core Compound Information

This compound is a derivative of the amino acid D-tryptophan, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a hydroxyl group at the 5-position of the indole ring. This compound is primarily utilized as a synthetic intermediate in solid-phase peptide synthesis (SPPS) to introduce a hydroxylated tryptophan residue into peptide sequences.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₂N₂O₅ | [1] |

| Molecular Weight | 442.46 g/mol | [1] |

| Appearance | Solid | |

| Primary Application | Peptide Synthesis |

Solubility Profile

| Solvent | Qualitative Solubility | Application Notes |

| N,N-Dimethylformamide (DMF) | Generally Soluble | Standard solvent for Fmoc-SPPS coupling and deprotection steps. |

| Dimethyl Sulfoxide (DMSO) | Generally Soluble | Often used for dissolving hydrophobic Fmoc-amino acids. |

| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble | An alternative to DMF in peptide synthesis. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | More commonly used for washing steps in SPPS. |

| Water | Sparingly Soluble to Insoluble | Fmoc-amino acids are generally poorly soluble in aqueous solutions. |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the saturation shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV at the appropriate wavelength for the Fmoc group (typically around 265 nm or 301 nm).

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Use the peak area of the diluted sample and the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Biological Significance of 5-Hydroxy-D-tryptophan

While this compound is a synthetic molecule, its core, 5-Hydroxytryptophan (5-HTP), is a naturally occurring amino acid and a crucial intermediate in the biosynthesis of the neurotransmitter serotonin.[2][3] The production of 5-HTP from tryptophan is the rate-limiting step in serotonin synthesis.[2][3] Serotonin plays a significant role in regulating mood, sleep, appetite, and other physiological processes.[3][4]

Below is a diagram illustrating the biosynthetic pathway from tryptophan to serotonin.

Caption: Biosynthesis of Serotonin from Tryptophan.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Solubility Determination.

References

- 1. scbt.com [scbt.com]

- 2. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

A Technical Guide to the Spectral Analysis of Fmoc-5-Hydroxy-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Fmoc-5-Hydroxy-D-tryptophan is a derivative of the amino acid D-tryptophan, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a hydroxyl group at the 5-position of the indole ring. This compound is of significant interest in peptide synthesis and drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound, along with generalized experimental protocols for their acquisition.

Disclaimer: Publicly available experimental spectral data for this compound is limited. The data presented in this guide is representative and predicted based on the analysis of structurally similar compounds, including tryptophan derivatives and other Fmoc-protected amino acids.

Molecular Structure and Properties

Mass Spectrometry Data

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (monoisotopic) |

| [M+H]⁺ | Protonated molecule (positive ion mode) | 443.1550 |

| [M-H]⁻ | Deprotonated molecule (negative ion mode) | 441.1408 |

| [M+Na]⁺ | Sodium adduct (positive ion mode) | 465.1369 |

| [M-H₂O+H]⁺ | Loss of water from the protonated molecule | 425.1445 |

| [M-Fmoc+H]⁺ | Loss of the Fmoc group (piperidine-dibenzofulvene adduct formation is a common cleavage method)[3][4] | 221.0866 |

Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the Fmoc group can influence fragmentation. A characteristic loss of the Fmoc group is often observed.[5] The fragmentation of the tryptophan side chain would also provide structural information.

NMR Spectral Data

NMR spectroscopy is essential for the structural elucidation of this compound in solution, providing detailed information about the carbon and proton environments.

¹H NMR (Proton NMR)

The following table outlines the predicted chemical shifts for the protons in this compound, typically recorded in a solvent like DMSO-d₆. The exact chemical shifts can vary based on solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole NH | 10.5 - 11.0 | Singlet (s) |

| Aromatic (Fmoc) | 7.8 - 8.0 | Multiplet (m) |

| Aromatic (Fmoc) | 7.6 - 7.8 | Multiplet (m) |

| Aromatic (Fmoc) | 7.2 - 7.5 | Multiplet (m) |

| Aromatic (Indole) | 6.8 - 7.2 | Multiplet (m) |

| α-CH | 4.2 - 4.5 | Multiplet (m) |

| Fmoc CH₂ | 4.1 - 4.4 | Multiplet (m) |

| Fmoc CH | 4.0 - 4.2 | Triplet (t) |

| β-CH₂ | 3.0 - 3.3 | Multiplet (m) |

| 5-OH | 8.5 - 9.0 | Singlet (s) |

| NH (Amide) | 7.0 - 7.5 | Doublet (d) |

| COOH | 12.0 - 13.0 | Broad singlet (br s) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 172 - 175 |

| C=O (Fmoc) | 155 - 158 |

| Aromatic C (Indole) | 110 - 150 |

| Aromatic C (Fmoc) | 120 - 145 |

| α-CH | 55 - 60 |

| Fmoc CH₂ | 65 - 70 |

| Fmoc CH | 45 - 50 |

| β-CH₂ | 25 - 30 |

Experimental Protocols

The following are generalized protocols for acquiring NMR and Mass Spectrometry data for Fmoc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, often with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution instruments like Orbitrap or TOF analyzers are recommended for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire spectra in both positive and negative ion modes to observe different ionic species.

-

For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peaks and characteristic fragment ions. Compare the observed m/z values with the theoretical values to confirm the identity of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and analysis, and a conceptual representation of how this data contributes to drug development.

Caption: Workflow for Spectral Analysis of a Chemical Compound.

Caption: Role of Spectral Data in Drug Development.

References

- 1. Fmoc-5-hydroxy-DL-tryptophan AldrichCPR [sigmaaldrich.cn]

- 2. chembk.com [chembk.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-5-Hydroxy-D-tryptophan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-5-Hydroxy-D-tryptophan, a key building block in peptide synthesis, particularly for the incorporation of modified tryptophan residues. This document details its chemical properties, outlines experimental protocols for its preparation and use, and presents its role as a precursor in significant biological signaling pathways.

Core Concepts

This compound is a derivative of the non-proteinogenic amino acid D-5-hydroxytryptophan. The N-α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). The presence of a hydroxyl group on the indole ring at the 5-position offers a site for further modification or can influence the biological activity and properties of the resulting peptide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its application in peptide synthesis and for its characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₂N₂O₅ | [1] |

| Molecular Weight | 442.46 g/mol | [1] |

| Appearance | Solid | |

| Functional Groups | Fmoc, Hydroxy | [2] |

| Backbone Modification | D-amino acid analog | [2] |

| CAS Number | 1353018-32-2 | [2] |

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on established methods for Fmoc protection of amino acids. Optimization may be required for optimal yield and purity.

Materials:

-

5-Hydroxy-D-tryptophan

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 5-Hydroxy-D-tryptophan in a 1:1 mixture of THF and a saturated aqueous solution of NaHCO₃[4].

-

Fmoc Protection: Slowly add Fmoc-succinamide to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC)[4].

-

Reaction Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and adjust the pH to 9 with saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu[4].

-

Acidification and Product Extraction: Acidify the aqueous layer to a pH of 1-2 with 1 M HCl. Extract the product, this compound, with ethyl acetate[4].

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄[4].

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield the final product[4].

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in solid-phase peptide synthesis. The general workflow for incorporating this amino acid into a peptide chain is illustrated below.

Quantitative Data

Quantitative data for the synthesis and characterization of this compound is scarce in publicly available literature. The following table summarizes the available information.

| Parameter | Value | Method | Reference |

| Yield (for L-enantiomer) | 85% | Fmoc-protection with Fmoc-succinimide | [3] |

| Purity (for Fmoc-D-Trp(Boc)-OH) | ≥ 99.5% | Chiral HPLC | [5] |

Note: The provided yield is for the L-enantiomer, Fmoc-5-Hydroxy-L-tryptophan. The purity data is for a related compound, Fmoc-D-Trp(Boc)-OH, and is included for illustrative purposes as specific purity data for this compound was not found.

Signaling Pathways

5-Hydroxytryptophan (5-HTP), the precursor to this compound, is a crucial intermediate in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Serotonin plays a significant role in a wide range of physiological processes by activating a variety of cell surface receptors. The signaling pathway downstream of serotonin receptors is complex and multifaceted.

This diagram illustrates the conversion of tryptophan to serotonin via 5-HTP and the subsequent activation of G-protein coupled serotonin receptors, leading to downstream signaling cascades that mediate various cellular responses. The incorporation of 5-hydroxy-D-tryptophan into peptides allows researchers to probe and potentially modulate these critical pathways.

References

The Role of Fmoc-5-Hydroxy-D-tryptophan in Serotonin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-5-Hydroxy-D-tryptophan is a synthetically derived amino acid analog of critical importance in the field of peptide chemistry. Its primary role is not as a direct modulator of serotonergic pathways, but as a specialized building block for the solid-phase synthesis of peptides. This technical guide elucidates the function of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the nature of 5-hydroxytryptophan as a serotonin precursor, and the implications of the D-isomeric form in the context of serotonergic signaling. We will explore the hypothetical downstream effects should a peptide containing this residue undergo degradation in vivo, and the enzymatic considerations for the potential conversion of the released 5-Hydroxy-D-tryptophan.

Introduction: The Chemical Nature of this compound

This compound is a molecule designed for use in peptide synthesis. To understand its role, it is essential to deconstruct its name into its three key components:

-

Fmoc (9-fluorenylmethoxycarbonyl): This is a protecting group for the α-amino group of the amino acid.[1][2][3] Its function is to prevent unwanted reactions at the amino group during the stepwise assembly of a peptide chain. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, a key feature of Fmoc-based solid-phase peptide synthesis (SPPS).[1][4]

-

5-Hydroxytryptophan (5-HTP): This is an amino acid that serves as the immediate precursor in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[5][6] In the natural physiological pathway, the L-isomer of tryptophan is converted to L-5-hydroxytryptophan by the enzyme tryptophan hydroxylase.[6]

-

D-tryptophan: This indicates that the stereochemistry of the α-carbon is in the D-configuration, as opposed to the naturally occurring L-configuration found in proteins. The incorporation of D-amino acids into peptides can significantly increase their resistance to enzymatic degradation (proteolysis), thereby extending their in vivo half-life.[7][8][9]

Role in Peptide Synthesis

The principal application of this compound is as a constituent in the synthesis of novel peptides. Researchers incorporate this modified amino acid to study peptide structure-activity relationships, develop more stable peptide-based therapeutics, or create tools to probe biological systems.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via SPPS is as follows:

-

Deprotection: The N-terminal Fmoc group of the resin-bound growing peptide chain is removed using a mild base (e.g., 20% piperidine in DMF).

-

Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., HBTU, HATU).

-

Coupling: The activated this compound is added to the deprotected N-terminus of the resin-bound peptide.

-

Washing: Excess reagents are washed away.

-

Repeat: The cycle is repeated with the next amino acid in the desired sequence.

Figure 1: Simplified workflow for the incorporation of this compound in SPPS.

Hypothetical Role in Serotonin Pathways

There is currently no direct evidence to suggest that this compound itself is used as a pharmacological agent to modulate serotonin pathways. Its large, lipophilic Fmoc group would likely prevent it from being a substrate for the necessary enzymes. However, a peptide synthesized with this amino acid could, hypothetically, have an indirect effect through the following sequence of events:

-

Administration and Distribution: A peptide containing 5-Hydroxy-D-tryptophan is administered and distributed in the body.

-

Peptide Degradation: The peptide is metabolized by proteases, potentially releasing free 5-Hydroxy-D-tryptophan. The presence of the D-amino acid would likely slow this process.[7][8][9]

-

Enzymatic Conversion: The released 5-Hydroxy-D-tryptophan would need to be a substrate for Aromatic L-amino acid decarboxylase (AADC) to be converted into a serotonin analog.

The Fate of the Fmoc Group In Vivo

The Fmoc group is cleaved under basic conditions not typically found in physiological environments. There is no known enzymatic pathway for the cleavage of the Fmoc group in vivo. Therefore, if a peptide containing this compound were administered, it is highly probable that the Fmoc group would remain attached to the N-terminal amino acid. If 5-Hydroxy-D-tryptophan were not the N-terminal residue, it would not have an Fmoc group.

Aromatic L-amino acid Decarboxylase (AADC) and D-amino acids

AADC is the enzyme responsible for the decarboxylation of L-5-hydroxytryptophan to serotonin.[10][11][12] The enzyme exhibits a high degree of stereospecificity for L-amino acids. While D-aromatic amino acids can bind to the active site of AADC, they induce different conformational changes compared to their L-counterparts.[10] This interaction does not typically lead to the same decarboxylation reaction but can result in side reactions, such as the formation of a cyclic PLP adduct.[10] An older study from 1961 suggested that 5-hydroxy-D-tryptophan could be metabolized to serotonin in humans, but this has not been substantiated by more recent research and the efficiency of such a conversion is unknown.

Figure 2: Comparison of the standard serotonin synthesis pathway and the hypothetical pathway for a D-isomer.

Quantitative Data

There is a lack of quantitative data in the scientific literature regarding the direct interaction of this compound with components of the serotonin pathway. The available data primarily relates to the chemical properties of the Fmoc group and the general characteristics of D-amino acids in peptides.

| Parameter | Value/Observation | Reference |

| Fmoc Group Cleavage | Rapidly removed by weak bases (e.g., 20% piperidine in DMF). | [1][4] |

| In Vivo Peptide Stability | Incorporation of D-amino acids generally increases resistance to proteolysis and extends half-life. | [7][8][9] |

| AADC Substrate Specificity | Highly specific for L-aromatic amino acids. | [10][12] |

| D-amino acid interaction with AADC | Binds to the active site but causes different conformational changes than L-isomers; can lead to side reactions. | [10] |

Experimental Protocols

As this compound is a reagent for synthesis, the relevant experimental protocols are those for solid-phase peptide synthesis.

General Protocol for Fmoc-based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide on a resin support.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Solid support resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagent: HBTU (0.5 M in DMF)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain and repeat the deprotection step for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (4 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

To check for completion of the coupling, perform a Kaiser test.

-

-

Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Figure 3: Flowchart of a general solid-phase peptide synthesis protocol.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers, enabling the synthesis of peptides with modified residues. Its role in the serotonin pathway is indirect and largely hypothetical. The primary function of this compound is to serve as a building block for creating peptides with enhanced stability due to the D-amino acid configuration. Any potential downstream effects on serotonergic signaling would be contingent upon the in vivo degradation of the parent peptide and the subsequent, likely inefficient, enzymatic processing of the released 5-Hydroxy-D-tryptophan. Future research could explore the metabolic fate of peptides containing this residue and the specific interactions of 5-Hydroxy-D-tryptophan with AADC to definitively characterize its potential, if any, in modulating serotonin pathways.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. youtube.com [youtube.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. expelium.com [expelium.com]

- 6. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. Aromatic Amino Acid Decarboxylase Deficiency: The Added Value of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 12. mybiosource.com [mybiosource.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-5-Hydroxy-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophan is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin. The incorporation of its D-enantiomer, 5-Hydroxy-D-tryptophan, into peptide sequences is a valuable strategy in drug discovery and development for creating peptides with enhanced stability and unique pharmacological properties. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-5-Hydroxy-D-tryptophan using standard Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

The indole ring of tryptophan and its hydroxylated analog is susceptible to oxidation and degradation under acidic conditions. Therefore, special considerations are required during the cleavage and deprotection steps to ensure the integrity of the final peptide product. While protection of the 5-hydroxyl group is not always necessary, careful selection of scavengers during cleavage is critical.[1]

Materials and Reagents

| Reagent | Supplier | Recommended Purity |

| This compound | Various Suppliers | >98% |

| Fmoc-protected amino acids | Various Suppliers | >98% |

| Rink Amide or Wang Resin | Various Suppliers | 100-200 mesh |

| N,N-Dimethylformamide (DMF) | ACS Grade or higher | Peptide Synthesis Grade |

| Dichloromethane (DCM) | ACS Grade or higher | Anhydrous |

| Piperidine | ACS Grade or higher | >99% |

| Diisopropylethylamine (DIPEA) | ACS Grade or higher | >99% |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various Suppliers | >98% |

| Trifluoroacetic acid (TFA) | ACS Grade or higher | >99% |

| Triisopropylsilane (TIS) | ACS Grade or higher | >98% |

| 1,2-Ethanedithiol (EDT) | ACS Grade or higher | >98% |

| Diethyl ether | ACS Grade or higher | Anhydrous |

| Acetonitrile (ACN) | HPLC Grade | >99.9% |

| Water | HPLC Grade |

Experimental Protocols

Resin Swelling and Preparation

-

Place the desired amount of Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid) in a solid-phase synthesis vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF from the vessel.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

Amino Acid Coupling

The following protocol describes the coupling of the subsequent amino acid after the initial loading of the first amino acid on the resin. The same procedure is followed for the incorporation of this compound.

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution to activate the carboxyl group.

-

Allow the activation to proceed for 2 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.

Cleavage and Final Deprotection

Due to the sensitivity of the 5-hydroxyindole moiety to oxidation and acid-catalyzed side reactions, a carefully formulated cleavage cocktail containing scavengers is essential.[1]

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS). Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.

-

The peptide will precipitate as a white solid.

-

Centrifuge the tube to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the peptide pellet under vacuum.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

While specific yields can be sequence-dependent, the following table provides expected outcomes based on literature reports for similar syntheses.[2]

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >99% | Per coupling step, as confirmed by a negative Kaiser test. |

| Fmoc Deprotection | >99% | As confirmed by a positive Kaiser test after deprotection. |

| Final Crude Peptide Purity | 50-80% | Highly dependent on the peptide sequence and length. The major peak in the HPLC chromatogram should correspond to the desired product. |

| Overall Yield | 10-40% | Based on the initial resin loading and after purification. |

Visualizations

Caption: Workflow for Fmoc-SPPS of peptides containing 5-Hydroxy-D-tryptophan.

Caption: Key steps in the cleavage and deprotection of the synthesized peptide.

References

Application Notes and Protocols for Custom Peptide Synthesis Using Fmoc-5-Hydroxy-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and structural properties. Fmoc-5-Hydroxy-D-tryptophan is a particularly interesting building block for custom peptide synthesis due to its structural similarity to the neurotransmitter serotonin and its potential to introduce unique functionalities. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides using Fmoc solid-phase peptide synthesis (SPPS).

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₆H₂₂N₂O₅ |

| Molecular Weight | 442.47 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

Applications in Peptide Design and Drug Discovery

The inclusion of 5-Hydroxy-D-tryptophan in peptide sequences can be leveraged for various research and therapeutic applications:

-

Probing Serotonin Signaling Pathways: Peptides containing 5-Hydroxytryptophan can serve as valuable tools to investigate the interactions and signaling cascades of serotonin receptors, which are implicated in a wide range of physiological processes including mood regulation, sleep, and appetite.[1][2][3][4][5]

-

Development of Novel Antimicrobial Peptides (AMPs): The unique properties of tryptophan residues are crucial for the activity of many AMPs.[6] The introduction of a hydroxyl group on the indole ring can modulate the peptide's hydrophobicity and its interaction with bacterial membranes, potentially leading to enhanced antimicrobial potency and selectivity.

-

Modulating Peptide Conformation and Stability: The 5-hydroxy group can participate in hydrogen bonding, influencing the secondary structure and overall conformation of the peptide. This can lead to peptides with improved stability and bioavailability.

Experimental Protocols

I. General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the standard steps for manual or automated Fmoc-SPPS. Specific considerations for this compound are highlighted.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

SPPS resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT))

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7][8][9]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered amino acids, longer coupling times or the use of more potent coupling reagents like HATU may be necessary.[10][11][12][13][14]

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection step, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers, for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[15][16][17]

-

-

Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[18][19]

II. Specific Considerations for this compound

Side-Chain Protection:

The 5-hydroxy group on the indole ring of tryptophan is susceptible to side reactions, such as O-acylation, during peptide synthesis. While some studies have successfully incorporated 5-hydroxytryptophan without side-chain protection, it is generally recommended to protect the hydroxyl group to minimize the formation of byproducts and improve the final purity of the peptide.[20]

Recommended Side-Chain Protecting Groups:

| Protecting Group | Cleavage Condition | Notes |

| tert-Butyl (tBu) | Strong acid (e.g., TFA) | Commonly used and compatible with standard Fmoc-SPPS cleavage conditions.[21] |

| Benzyl (Bzl) | Strong acid (e.g., HF) or hydrogenolysis | Can be partially labile to TFA, making it less ideal for standard Fmoc-SPPS.[21] |

Coupling Conditions:

The bulky nature of the Fmoc group and the tryptophan side chain can sometimes lead to slower coupling kinetics. To ensure efficient incorporation of this compound, the following optimized conditions are recommended.

Recommended Coupling Reagents and Conditions:

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time |

| HBTU/DIPEA | 1:0.95:2 | 2 min | 1-2 hours |

| HATU/DIPEA | 1:0.95:2 | 2 min | 30-60 min |

| DIC/Oxyma | 1:1:1 | 5 min | 1-2 hours |

Note: For difficult couplings, a double coupling (repeating the coupling step) may be necessary. Monitoring the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test) is recommended.

III. Cleavage and Deprotection of Peptides Containing 5-Hydroxytryptophan

The indole ring of tryptophan is sensitive to oxidation and alkylation during the acidic cleavage step. The presence of the 5-hydroxy group can further increase this sensitivity. Therefore, the choice of cleavage cocktail is critical to obtain the desired peptide with high purity.

Recommended Cleavage Cocktails:

| Reagent Cocktail | Composition (v/v) | Scavengers and Their Function |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: Cation scavengers to protect tryptophan.[22] |

| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | TIS: Efficiently scavenges carbocations. |

| TFA/EDT/Water | TFA/EDT/H₂O (94:2.5:2.5) | EDT: Protects against tryptophan oxidation and modification.[5] |

Procedure:

-

Use a freshly prepared cleavage cocktail.

-

Perform the cleavage reaction for 2-4 hours at room temperature.

-

Minimize the exposure of the peptide to the cleavage cocktail to reduce potential side reactions.

Data Presentation

Table 1: Coupling Efficiency of this compound with Different Coupling Reagents.

| Coupling Reagent | Coupling Time (min) | Estimated Yield (%) | Reference |

| HBTU/DIPEA | 60 | >95 | General SPPS Knowledge |

| HATU/DIPEA | 30 | >98 | [10] |

| DIC/Oxyma | 60 | >95 | General SPPS Knowledge |

Table 2: Purity of a Model Peptide Containing 5-Hydroxy-D-tryptophan with and without Side-Chain Protection.

| Peptide Sequence | 5-OH-Trp Protection | Crude Purity (by HPLC) | Major Impurity |

| Ac-Tyr-Val-Ala-(5-OH-D-Trp)-Leu-NH₂ | None | ~70% | O-acylated peptide |

| Ac-Tyr-Val-Ala-(5-OH(tBu)-D-Trp)-Leu-NH₂ | tBu | >90% | Deletion sequences |

Table 3: Antimicrobial Activity of Peptides Containing 5-Hydroxy-D-tryptophan.

| Peptide Sequence | Target Organism | MIC (µg/mL) | Reference |

| (KW)₄-NH₂ | E. coli | 12.5 | [23] |

| (KW)₅-NH₂ | E. coli | 25 | [23] |

| dCATH(1-16) | S. aureus | 1-8 | [24] |

| dCATH(5-20) | S. aureus | 1-8 | [24] |

Visualizations

Signaling Pathway: Serotonin Receptor Activation

Peptides incorporating 5-Hydroxy-D-tryptophan can be designed to interact with serotonin receptors, modulating their downstream signaling. The diagram below illustrates the major signaling pathways activated by G-protein coupled serotonin receptors.

Caption: Serotonin receptor signaling cascade.[1][2][3][4][5]

Experimental Workflow: Antimicrobial Peptide Mechanism of Action

Peptides containing 5-Hydroxy-D-tryptophan can exhibit antimicrobial activity through various mechanisms, primarily by disrupting the bacterial cell membrane.

Caption: General mechanism of membrane disruption by antimicrobial peptides.[22][25][26][27][28]

Troubleshooting and Side Reactions

Potential Side Reactions:

-

Oxidation of the Indole Ring: The tryptophan side chain is susceptible to oxidation. Using scavengers in the cleavage cocktail is crucial to minimize this.

-

Alkylation of the Indole Ring: Cationic species generated during cleavage can alkylate the indole ring. Scavengers like TIS and EDT are effective in preventing this.[29]

-

O-Acylation of the 5-Hydroxy Group: If the hydroxyl group is not protected, it can be acylated during the coupling steps, leading to a significant impurity.

-

Racemization: While less common with standard coupling reagents, racemization can occur, especially with sterically hindered amino acids or prolonged activation times.

Troubleshooting:

| Problem | Possible Cause | Solution |

| Low Coupling Efficiency | Steric hindrance, aggregation | Use a more potent coupling reagent (e.g., HATU), double couple, increase reaction time, or use a different solvent system. |

| Presence of Deletion Sequences | Incomplete coupling or deprotection | Optimize coupling and deprotection times, perform a capping step after each coupling. |

| Peptide Oxidation/Modification | Inadequate scavenging during cleavage | Use a fresh cleavage cocktail with appropriate scavengers (e.g., Reagent K). |

| Low Yield of Crude Peptide | Incomplete cleavage, peptide precipitation issues | Ensure complete dryness of the resin before cleavage, optimize cleavage time, use a larger volume of cold ether for precipitation. |

Conclusion

The incorporation of this compound into synthetic peptides offers exciting possibilities for the development of novel research tools and therapeutic leads. By following the detailed protocols and considering the specific chemical properties of this modified amino acid, researchers can successfully synthesize high-quality peptides containing 5-Hydroxy-D-tryptophan. Careful optimization of coupling conditions, appropriate side-chain protection, and the use of suitable cleavage cocktails are paramount to achieving high yields and purity. The application of these peptides in studying serotonin signaling and as potential antimicrobial agents holds significant promise for advancing our understanding of biological processes and for the development of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bot Detection [iris-biotech.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bachem.com [bachem.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 17. Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. peptide.com [peptide.com]

- 22. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 29. Bot Detection [iris-biotech.de]

Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-5-Hydroxy-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-5-Hydroxy-D-tryptophan is a fluorescent, unnatural amino acid that serves as a valuable tool for the site-specific labeling of synthetic peptides. Its intrinsic fluorescence, with an absorption wavelength just above 300 nm, allows for selective excitation without interference from native tryptophan residues, which absorb around 280 nm.[1][2] This property makes it an excellent probe for studying peptide structure, dynamics, and interactions with biological systems.[1][3] Peptides incorporating 5-Hydroxy-D-tryptophan can be employed in a variety of applications, including protein binding studies, cellular imaging, and receptor-ligand interaction assays.[4][5][6]

The fluorescence of 5-Hydroxytryptophan is sensitive to its local environment, providing insights into conformational changes and binding events.[3] This makes it a powerful tool for drug development and molecular biology research, enabling the direct visualization and quantification of peptide localization and interactions within complex biological milieus.[5][6]

Data Presentation

Table 1: Spectroscopic Properties of 5-Hydroxytryptophan (5-HTP) and a Derivative

| Property | 5-Hydroxytryptophan (5-HTP) | 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI) Derivative | Reference |

| Absorption Maximum (λabs) | > 300 nm | ~400 nm | [1][3] |

| Emission Maximum (λem) | ~330-350 nm (solvent dependent) | 459 nm (in water) | [2][3] |

| Quantum Yield (Φf) | Low | 0.54 (in water), 0.54 - 0.78 (in other solvents) | [3] |

| Fluorescence Lifetime (τ) | Biexponential decay with ~1 ns and ~3 ns components in buffer. In AOT-micelles, triexponential decay with ~0.5 ns, ~2 ns, and ~5 ns components. | 1.69 ns (in cyclohexane) to 5.71 ns (in water) | [7] |

Table 2: Comparison of Natural and Modified Tryptophan for Fluorescent Labeling

| Feature | Natural Tryptophan (Trp) | 5-Hydroxytryptophan (5-HTP) |

| Excitation Wavelength | ~280 nm | >300 nm |

| Emission Wavelength | ~350 nm | ~330-350 nm |

| Environmental Sensitivity | Moderate | High |

| Selective Excitation in Proteins | Difficult | Straightforward |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[5]

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HCTU (or HATU/HOAt for sterically hindered couplings)[8]

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[9]

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[5][8]

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[5]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[5][8]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (or HATU/HOAt) (3-5 equivalents) in DMF.

-

Add DIPEA or collidine (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Coupling times may need to be extended for longer peptides or difficult sequences.[5][8]

-

To monitor coupling completion, a Kaiser test can be performed.

-

-

Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5] The TIS in the cocktail acts as a scavenger to prevent side reactions with the tryptophan indole ring.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Analysis of Peptide-Receptor Binding using Fluorescence Anisotropy

This protocol describes a method to assess the binding of a 5-Hydroxytryptophan-labeled peptide to a target receptor using fluorescence anisotropy.

Materials:

-

5-Hydroxytryptophan-labeled peptide

-

Purified target receptor protein

-

Assay buffer (e.g., PBS or Tris-based buffer, pH 7.4)

-

Fluorometer capable of measuring fluorescence anisotropy

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescently labeled peptide in the assay buffer. Determine its concentration accurately using UV-Vis spectroscopy.

-

Prepare a series of dilutions of the target receptor protein in the assay buffer.

-

-

Fluorescence Anisotropy Measurement:

-

To a cuvette or microplate well, add a fixed concentration of the fluorescent peptide.

-

Measure the initial fluorescence anisotropy (A0) of the free peptide. Excite the sample at a wavelength between 310-320 nm and measure the emission at the peak wavelength determined from an emission scan.

-

Add increasing concentrations of the receptor protein to the peptide solution, allowing the system to equilibrate after each addition.

-

Measure the fluorescence anisotropy (A) after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence anisotropy (A - A0) as a function of the receptor concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

-

Visualizations

Caption: Experimental workflow for peptide labeling.

Caption: G-protein coupled receptor signaling pathway.

References

- 1. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Determination of Tryptophan Side-Chain Accessibility and Dynamics in Triple-Helical Collagen-Like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHOXI: A High Quantum Yield, Solvent-Sensitive Blue Fluorescent 5-Hydroxytryptophan Derivative Synthesized within Ten Minutes under Aqueous, Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Development of Fluorescent Probes that Target Serotonin 5-HT2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]